Benzyl Viologen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

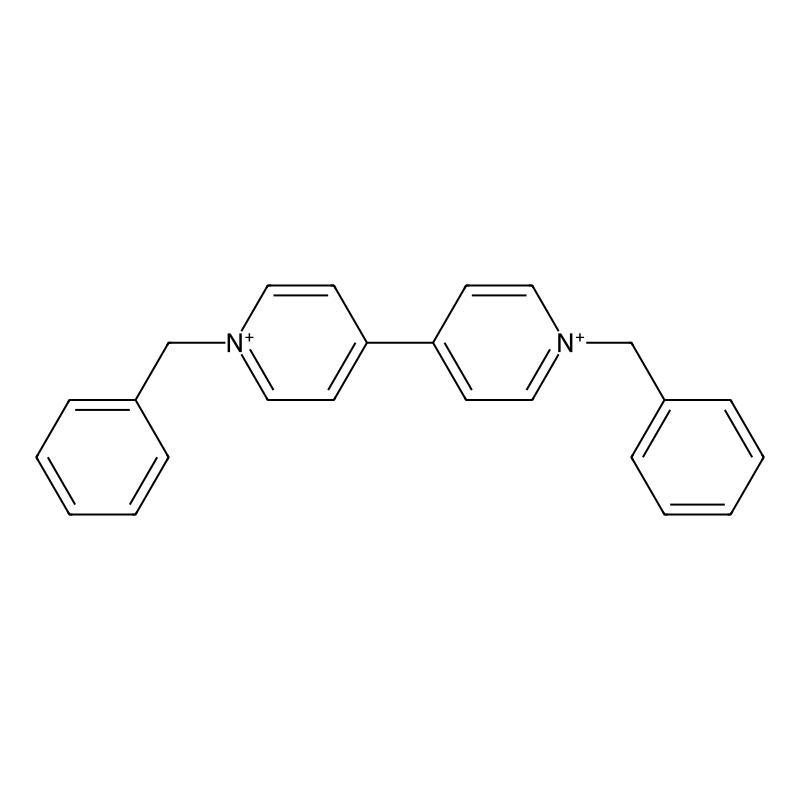

Benzyl viologen is a member of the viologen family, characterized by the presence of a bipyridinium structure with two benzyl groups attached. In its oxidized form, benzyl viologen appears colorless, while upon reduction, it exhibits a distinct violet color due to the formation of radical cations. This compound is primarily known for its redox properties and is often utilized in various applications, particularly in organic electronics and as a chemical dopant.

The primary mechanism of action of benzyl viologen lies in its ability to readily accept or donate electrons. This makes it a versatile electron transfer mediator in various reactions. For example, benzyl viologen can be used to shuttle electrons between catalysts and substrates, facilitating desired chemical transformations [].

In some cases, benzyl viologen can interact with specific materials like transition metal dichalcogenides, promoting their electrical conductivity through a surface charge transfer process [].

- Skin and eye irritant: Contact with skin or eyes can cause irritation.

- Suspected carcinogen: Some studies suggest potential carcinogenic properties, requiring proper handling procedures.

Redox Indicator:

- Benzyl viologen exhibits distinct color changes upon undergoing reduction and oxidation. This property makes it a valuable redox indicator in various scientific experiments.

- Its reduction potential serves as an important reference point for other oxidant/radical redox couples, allowing researchers to compare the strength of various oxidizing agents.

Electron Transfer Mediator:

- Due to its ability to readily accept and donate electrons, benzyl viologen functions as an efficient electron transfer mediator in various biological and enzymatic reactions.

- It facilitates electron transfer between molecules that wouldn't interact directly, aiding researchers in studying various biochemical processes [].

Detection of Microbial Activity:

- Certain microorganisms, particularly those belonging to the class Mollicutes, possess enzymes capable of reducing benzyl viologen.

- This property allows researchers to detect the presence of specific microbes based on their ability to reduce the compound, aiding in microbial identification and diagnostics [].

Electrochromic Materials:

- Benzyl viologen plays a crucial role in developing electrochromic materials that change color upon application of an electric field.

- These materials find application in various technologies, including smart windows, anti-glare displays, and information displays [].

Photosensitizer:

Benzyl viologen undergoes two one-electron reductions. The first reduction yields a radical cation, which is intensely colored (violet), and the second reduction results in a neutral quinoid compound that is yellow. The general reaction can be summarized as follows:

- First Reduction:

- Second Reduction:

These reactions are highly reversible, making benzyl viologen suitable for applications requiring stable redox behavior .

Benzyl viologen exhibits notable biological activity, particularly in its role as an electron transfer mediator. It has been studied for its potential effects on various biological systems, including its interactions with cellular components and its utility in biochemical assays. The compound's ability to undergo rapid redox reactions makes it valuable in studying electron transfer processes in biological contexts .

Benzyl viologen can be synthesized through several methods, with one common approach involving the alkylation of 4,4'-bipyridine with benzyl halides. The synthesis typically follows these steps:

- Preparation of 4,4'-bipyridine:

- This compound serves as the core structure for benzyl viologen.

- Alkylation:

- 4,4'-bipyridine is reacted with benzyl chloride or other benzyl halides in the presence of a base to form benzyl viologen dichloride.

- Purification:

Benzyl viologen has diverse applications across various fields:

- Organic Electronics: It serves as an n-type dopant in organic semiconductors, enhancing electrical conductivity and improving device performance .

- Redox Indicators: Due to its color change upon reduction, it is used as a visual indicator in biochemical assays .

- Electrochemical Sensors: Its redox properties make it suitable for use in sensors designed to detect specific analytes through electron transfer mechanisms .

Studies have shown that benzyl viologen interacts effectively with various materials, particularly in the context of doping semiconductors. It has been demonstrated to facilitate charge transfer processes in organic field-effect transistors and can enhance the performance of materials such as molybdenum disulfide and carbon nanotubes by improving their electronic properties .

Several compounds share structural similarities with benzyl viologen, including:

- Paraquat: A widely used herbicide that also belongs to the viologen family but contains methyl groups instead of benzyl groups.

- Diquat: An isomer of viologens derived from 2,2'-bipyridine, known for its herbicidal properties.

- Phenyl Viologen: Similar to benzyl viologen but contains phenyl groups instead of benzyl groups.

Comparison TableCompound Structure Type Primary Use Unique Feature Benzyl Viologen Bipyridinium N-type dopant Strong electron donor Paraquat Bipyridinium Herbicide Rapidly toxic to plants Diquat Bipyridinium Herbicide Functions by disrupting electron transfer Phenyl Viologen Bipyridinium Redox indicator Color change upon reduction

| Compound | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Benzyl Viologen | Bipyridinium | N-type dopant | Strong electron donor |

| Paraquat | Bipyridinium | Herbicide | Rapidly toxic to plants |

| Diquat | Bipyridinium | Herbicide | Functions by disrupting electron transfer |

| Phenyl Viologen | Bipyridinium | Redox indicator | Color change upon reduction |

Benzyl viologen's unique structure and properties make it particularly effective as an n-type dopant and a redox mediator compared to other similar compounds .

Molecular Architecture and Stereochemistry

Benzyl viologen represents a member of the bipyridinium family of compounds, characterized by its distinctive dicationic molecular structure [2]. The compound exists as 1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium, with the molecular formula C₂₄H₂₂N₂²⁺ for the cationic form [2] [3]. The molecular weight of the cationic species is 338.4 grams per mole, while the commonly encountered dichloride salt form has a molecular weight of 409.354 grams per mole [2] [3] [7].

The molecular architecture consists of a central 4,4'-bipyridinium core with two benzyl substituents attached to the nitrogen atoms of each pyridine ring [1] [2]. This structural arrangement creates a characteristic viologen framework where the two pyridine rings are not coplanar, exhibiting a dihedral angle of approximately 38.97 degrees [27]. The benzyl groups are positioned on opposite sides of the bipyridinium unit, with dihedral angles relative to their neighboring pyridine rings measuring 111.00 degrees and 116.54 degrees respectively [27].

The stereochemical configuration of benzyl viologen adopts a chair-like conformation, which is stabilized by the spatial arrangement of the bulky benzyl substituents [27]. This three-dimensional structure influences both the electronic properties and the intermolecular interactions of the compound [28]. The topological polar surface area is calculated to be 7.8 Ų, reflecting the distribution of electron density across the molecular framework [2].

The compound possesses five rotatable bonds, primarily located in the benzyl methylene linkages, which allows for conformational flexibility while maintaining the overall molecular integrity [2]. The heavy atom count totals 26, comprising 24 carbon atoms and 2 nitrogen atoms in the cationic form [2].

Table 1: Molecular and Physicochemical Properties of Benzyl Viologen

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Cation) | C₂₄H₂₂N₂²⁺ | [2] [3] |

| Molecular Formula (Dichloride Salt) | C₂₄H₂₂Cl₂N₂ | [3] [6] [7] |

| CAS Number (Cation) | 13096-46-3 | [2] |

| CAS Number (Dichloride) | 1102-19-8 | [1] [3] [6] |

| Molecular Weight (Cation) | 338.4 g/mol | [2] |

| Molecular Weight (Dichloride) | 409.354 g/mol | [3] [6] [7] |

| IUPAC Name | 1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium | [2] [3] [7] |

| PubChem CID (Cation) | 14196 | [2] |

| PubChem CID (Dichloride) | 14195 | [3] |

| Topological Polar Surface Area | 7.8 Ų | [2] |

| Heavy Atom Count | 26 | [2] |

| Rotatable Bond Count | 5 | [2] |

| XLogP3-AA | 4.9 | [2] |

Crystallographic Characterization

Benzyl viologen demonstrates well-defined crystallographic properties that have been extensively characterized through X-ray diffraction analysis [28]. The nitrate salt form of benzyl viologen crystallizes in the monoclinic crystal system with the space group P2₁/c [28]. This crystallographic arrangement provides insights into the solid-state organization and intermolecular interactions of the compound.

The crystal structure reveals that benzyl viologen adopts a chair-like configuration in the solid state, with the two pyridine rings of the bipyridinium core positioned at a significant dihedral angle [27]. The bond lengths within the molecule fall within normal ranges for carbon-carbon and carbon-nitrogen bonds, indicating stable covalent bonding throughout the molecular framework [27].

Intermolecular interactions play a crucial role in the crystal packing of benzyl viologen [28]. The compound exhibits weak carbon-hydrogen to oxygen hydrogen bonding interactions, which are clearly demonstrated through Hirshfeld surface analysis [28]. These interactions contribute to the three-dimensional stability of the crystal lattice and influence the overall physical properties of the solid material.

The crystal packing exhibits a layered structure where cations and anions are organized in alternating arrangements [24]. This organization is stabilized by electrostatic interactions between the positively charged benzyl viologen cations and the negatively charged counterions [24]. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the structural integrity of the crystal [28].

The crystallographic data indicates that benzyl viologen forms stable crystal structures with various counterions, including chloride, nitrate, and other anions [28]. The specific choice of counterion can influence the crystal packing and the resulting physical properties of the material.

Table 2: Crystallographic Properties of Benzyl Viologen

| Property | Value | Reference |

|---|---|---|

| Crystal System (nitrate salt) | Monoclinic | [28] |

| Space Group (nitrate salt) | P2₁/c | [28] |

| Dihedral Angle (pyridine rings) | 38.97° | [27] |

| Dihedral Angles (benzyl-pyridine) | 111.00° and 116.54° | [27] |

| Bond Lengths | Normal C-C and C-N lengths | [27] |

| Intermolecular Interactions | C-H···O hydrogen bonds | [28] |

| Crystal Packing | Layered structure with cations/anions | [24] |

| Hydrogen Bonding | Weak C-H···O interactions | [28] |

| π-π Stacking | Present between aromatic rings | [28] |

| Molecular Conformation | Chair-like configuration | [27] |

Electronic Configuration and Charge Distribution

The electronic configuration of benzyl viologen is characterized by its dicationic nature, with a formal charge of +2 distributed across the bipyridinium framework [2]. This charge distribution significantly influences the electronic properties and redox behavior of the compound [14] [15]. The positive charges are primarily localized on the nitrogen atoms of the pyridine rings, creating electron-deficient centers that are responsible for the compound's distinctive electrochemical properties.

The conventional synthesis of benzyl viologen relies primarily on the nucleophilic substitution reaction between 4,4'-bipyridine and benzyl halides through quaternization [1] [2]. This fundamental approach involves the displacement of halide ions by the nitrogen atoms of the bipyridinium system, resulting in the formation of dicationic benzyl viologen salts [3] [4].

The traditional quaternization methodology typically employs benzyl chloride or benzyl bromide as alkylating agents in polar aprotic solvents such as acetonitrile or dimethylformamide [1] [2]. The reaction proceeds through a stepwise mechanism where the first nitrogen undergoes quaternization more readily than the second, creating an intermediate monocationic species before complete conversion to the dicationic product [5]. Temperature control between room temperature and 80°C is critical for achieving optimal conversion while minimizing side reactions [1].

The reaction kinetics are significantly influenced by the electron-deficient nature of the bipyridinium core, which reduces the nucleophilicity of the nitrogen centers [2]. This electronic effect necessitates extended reaction times ranging from several hours to multiple days, depending on the specific reaction conditions employed [1]. The use of excess alkylating agent, typically 2.5 to 5 equivalents, helps drive the equilibrium toward complete quaternization [2].

Solvent selection plays a crucial role in conventional quaternization routes. Acetonitrile provides an optimal balance between solubility and reactivity, while dimethylformamide offers enhanced solvation of ionic intermediates but may complicate product purification [1] [2]. The formation of the final benzyl viologen dichloride or dibromide salt depends on the halide used in the alkylating agent [3].

Yields in conventional quaternization typically range from 50 to 80%, with variations depending on reaction time, temperature, and stoichiometry [1] [2]. The moderate yields reflect the inherent challenges associated with the electron-poor nature of the bipyridinium system and competing side reactions such as elimination or rearrangement pathways [2].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative approach for benzyl viologen preparation, offering significant advantages over conventional heating methods [6] [7] [8]. This methodology exploits dielectric heating to achieve rapid and uniform temperature distribution, dramatically reducing reaction times while maintaining or improving product yields [9].

The microwave-assisted quaternization of 4,4'-bipyridine with benzyl halides can be accomplished in as little as 1-2 hours at 120°C in dimethylformamide . This represents a remarkable time reduction compared to conventional methods that may require 24-72 hours for comparable conversion [6]. The enhanced reaction kinetics result from the rapid heating and high bulk reaction temperatures achievable through microwave dielectric heating [9].

Recent advances in microwave-assisted viologen synthesis include the development of catalyst-free protocols that achieve near-quantitative yields [6] [8]. The quaternization-induced spontaneous polymerization reaction between 1,2-bis(4-pyridyl)ethylene and propargyl bromide at 100°C for 24 hours demonstrates the versatility of microwave conditions for viologen derivative synthesis [11]. This approach eliminates the need for additional catalysts or initiators while maintaining excellent product quality [11].

The mechanistic advantages of microwave heating stem from the direct coupling of electromagnetic energy with polar molecules in the reaction mixture [9]. This selective heating mechanism ensures rapid temperature ramping and precise thermal control, minimizing degradation pathways and side reactions [9]. The homogeneous heating profile achieved through microwave irradiation contrasts favorably with conventional heating methods that may create temperature gradients leading to uneven reaction progress [9].

Microwave-assisted synthesis also enables the preparation of more complex viologen derivatives, including dendritic viologen-arranged molecules through repeated microwave-assisted reactions [7]. High-generation dendritic structures can be synthesized without requiring protection/deprotection processes during generation growth, significantly simplifying synthetic protocols [7].

The scalability of microwave-assisted methods depends on reactor design and power distribution systems [9]. While laboratory-scale reactions benefit substantially from microwave enhancement, industrial implementation requires specialized equipment capable of uniform energy distribution across larger reaction volumes [9].

Post-Synthetic Modification Techniques

Post-synthetic modification represents a powerful strategy for introducing functional diversity into preformed benzyl viologen structures [12] [13] [14]. These techniques enable the tuning of physicochemical properties, enhancement of stability, and incorporation of specialized functionalities without complete resynthesis [12] [15].

Anion exchange constitutes one of the most widely employed post-synthetic modification approaches [1] [2]. The replacement of halide counterions with alternative anions such as triflate, perchlorate, or hexafluorophosphate dramatically alters solubility, electrochemical properties, and thermal stability [1] [2]. The methyl triflate method offers particular advantages due to the volatility of generated methyl bromide, facilitating product purification and eliminating the need for extensive workup procedures [1] [2].

Surface functionalization techniques enable the immobilization of benzyl viologen on various substrates through covalent attachment [13]. Ultraviolet-induced graft copolymerization allows the incorporation of viologen moieties onto polymer surfaces, glass substrates, and electrode materials [13]. This approach involves plasma pretreatment of substrates followed by photochemical grafting in aqueous media, resulting in stable viologen-functionalized surfaces with enhanced electrochromic properties [13].

Secondary alkylation procedures provide access to asymmetric viologen derivatives with distinct electronic and steric properties [14]. The controlled introduction of different alkyl substituents on each nitrogen center enables fine-tuning of redox potentials and aggregation behavior [14]. However, regioselectivity control remains challenging, often requiring careful optimization of reaction conditions and stoichiometry [14].

Coordination-based post-synthetic modifications involve the incorporation of viologen units into metal-organic frameworks or coordination polymers [16] [15]. These approaches utilize the Lewis basic nature of viologen nitrogen atoms or pendant functional groups to establish coordination bonds with metal centers [16]. The resulting hybrid materials combine the redox activity of viologens with the structural properties of the inorganic framework [16].

Polymer grafting techniques enable the incorporation of viologen functionality into macromolecular architectures [13] [17]. The viologen functionalized fluorene-containing poly(arylene ether ketone)s demonstrate the potential for creating redox-active polymeric materials through sequential polycondensation, bromination, and quaternization steps [17]. These materials show promise for energy storage applications due to their combined mechanical and electrochemical properties [17].

Challenges in N-Benzylation and Counterion Exchange

The synthesis of benzyl viologen faces several fundamental challenges that stem from the electronic nature of the bipyridinium system and the practical requirements of large-scale production [1] [2] [14]. These challenges encompass both the initial N-benzylation step and subsequent counterion exchange processes [1] [2].

The primary challenge in N-benzylation arises from the significantly reduced nucleophilicity of the nitrogen centers in 4,4'-bipyridine [1] [2]. The electron-withdrawing effects of the pyridine rings create an electron-deficient environment that diminishes the basicity of the nitrogen atoms [1]. Titration studies with trifluoroacetic acid reveal that the nitrogen centers exhibit markedly decreased basicity compared to simple pyridine derivatives [2]. This electronic deactivation necessitates harsh reaction conditions, including elevated temperatures and extended reaction times [1] [2].

Steric hindrance presents additional complications, particularly when bulky benzyl substituents are employed [1] [2]. The approach of the alkylating agent to the nitrogen center can be impeded by spatial constraints, leading to incomplete conversion and the formation of unwanted side products [2]. The phosphoryl-bridged viologen analogues demonstrate extreme cases where conventional quaternization fails entirely, requiring the development of specialized synthetic strategies [2].

Regioselectivity control poses significant challenges in viologen synthesis [14] [5]. The presence of multiple nucleophilic sites can lead to competing reaction pathways, resulting in mixtures of mono- and disubstituted products [5]. Sequential alkylation approaches help address this issue, but require careful control of stoichiometry and reaction conditions to achieve selective formation of the desired dicationic products [5].

Counterion exchange procedures present their own set of challenges [1] [2] [14]. Traditional silver triflate methods, while effective, generate significant quantities of silver-containing waste that require careful disposal [1]. The methyl triflate approach offers environmental advantages through the generation of volatile methyl bromide, but requires strict moisture exclusion to prevent hydrolysis and decomposition [1] [2].

Purification and isolation difficulties arise from the ionic nature of viologen products [1] [2]. The high polarity and potential for aggregation complicate standard purification techniques [14]. Recrystallization methods must account for the tendency of viologen salts to form hydrates or incorporate solvent molecules [1]. Ion exchange chromatography provides an alternative purification strategy but may be limited by the stability of the viologen under the separation conditions [14].

Scale-up challenges encompass heat and mass transfer limitations that become pronounced in large-scale syntheses [18] [19]. The heterogeneous nature of many viologen syntheses creates mixing challenges that can lead to incomplete conversion and product inhomogeneity [18]. Continuous flow methodologies offer potential solutions through improved heat and mass transfer characteristics, but require significant investment in specialized equipment [19].

The chemical stability of viologen derivatives under synthesis conditions presents additional challenges [14] [20]. The susceptibility to nucleophilic attack, particularly under basic conditions, can lead to degradation through dealkylation pathways [14]. The hydroxide-mediated cleavage of carbon-nitrogen bonds represents a major degradation mechanism that must be carefully controlled through appropriate reaction design [14] [20].

Temperature sensitivity affects both synthetic efficiency and product quality [1] [2]. While elevated temperatures enhance reaction kinetics, excessive heating can promote side reactions and thermal degradation [2]. The optimization of temperature profiles requires balancing reaction rate enhancement against product stability considerations [1] [2].